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Compound of Interest

Compound Name: 5,7-Dihydroxy-4-methylcoumarin

Cat. No.: B191047 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
5,7-Dihydroxy-4-methylcoumarin (D4M) is a synthetic coumarin derivative with a range of

documented biological activities, including anti-inflammatory, antioxidant, antiplatelet, and

cytoprotective effects.[1] Its potential as a therapeutic agent is underscored by its ability to

interact with various biological targets. Molecular docking is a powerful computational

technique used to predict the binding orientation and affinity of a small molecule (ligand) to a

macromolecular target, typically a protein. This document provides an overview of the known

targets of 5,7-Dihydroxy-4-methylcoumarin, summarizes its binding affinities, and offers a

detailed protocol for conducting molecular docking studies.

Biological Targets and In Silico Binding Data
Molecular docking studies have identified several potential protein targets for 5,7-Dihydroxy-4-
methylcoumarin, suggesting its therapeutic versatility. The compound has been shown to

interact with enzymes involved in pigmentation, inflammation, cancer, and viral replication. A

summary of the quantitative data from these studies is presented below.

Table 1: Summary of Molecular Docking and Inhibitory Data for 5,7-Dihydroxy-4-
methylcoumarin
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Target
Protein

PDB ID
Binding
Energy
(kcal/mol)

Interacting
Residues

Software/M
ethod

Reference

Mushroom

Tyrosinase
2Y9X -6.8 Not specified

Molecular

Docking
[1]

AKT1 Not specified Not specified

Binds to

phosphorylati

on sites

Molecular

Docking
[2]

Table 2: Summary of In Vitro Inhibition Data for 5,7-Dihydroxy-4-methylcoumarin

Target Enzyme IC50 / Ki Value Assay Type Reference

Rat Lens Aldose

Reductase
IC50 = 17 µM

Enzyme Inhibition

Assay
[3]

Human Carbonic

Anhydrase I (CAI)
Ki = 8.4 µM

Enzyme Inhibition

Assay
[3]

Human Carbonic

Anhydrase IX (CAIX)
Ki = 0.19 µM

Enzyme Inhibition

Assay
[3]

Human Carbonic

Anhydrase XII (CAXII)
Ki = 6.4 µM

Enzyme Inhibition

Assay
[3]

HCV NS5B

Polymerase
IC50 = 47.2 µM

Enzyme Inhibition

Assay
[3]

Myeloperoxidase

(MPO)
IC50 = 1.06 µM Cell-free Assay [3]

Platelet Aggregation

(Arachidonic Acid-

induced)

IC50 = 45 µM In Vitro Assay [3]
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Protocol 1: Molecular Docking of 5,7-Dihydroxy-4-
methylcoumarin
This protocol outlines the standard workflow for performing a molecular docking study using

AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Ligand (5,7-Dihydroxy-4-methylcoumarin)

Objective: To obtain a 3D structure of the ligand and prepare it for docking.

Steps:

Obtain the 2D structure of 5,7-Dihydroxy-4-methylcoumarin from a chemical database

like PubChem (CID: 5354284).

Use a chemical drawing tool such as Marvin Sketch or ChemDraw to save the structure in

a suitable format (e.g., MOL or SDF).

Convert the 2D structure to a 3D structure using software like Open Babel or Avogadro.

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94). This

step is crucial for obtaining a low-energy conformation.

Save the optimized 3D structure in PDBQT format, which is required by AutoDock Vina.

This can be done using AutoDock Tools (ADT). During this step, polar hydrogens will be

added, and Gasteiger charges will be computed.

2. Preparation of the Target Protein

Objective: To prepare the protein structure for docking by removing unwanted molecules and

adding necessary components.

Steps:

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

For example, the structure of mushroom tyrosinase can be obtained using PDB ID: 2Y9X.

[1]
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Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

Remove all non-essential molecules, including water, co-crystallized ligands, and any

other heteroatoms that are not part of the protein or its active site.

Check for and repair any missing residues or atoms in the protein structure.

Using AutoDock Tools (ADT), add polar hydrogens to the protein.

Compute and assign Gasteiger charges to the protein atoms.

Save the prepared protein structure in the PDBQT format.

3. Generation of the Grid Box

Objective: To define the search space for the docking simulation, focusing on the protein's

active or binding site.

Steps:

Load the prepared protein and ligand PDBQT files into AutoDock Tools.

Identify the binding site of the protein. This can be determined from the location of a co-

crystallized ligand in the original PDB file or through literature research.

Use the "Grid Box" option in ADT to define a three-dimensional box that encompasses the

entire binding site. The size of the box should be large enough to allow the ligand to move

and rotate freely but small enough to focus the search.

Set the grid spacing, typically to 1.0 Å.

Save the grid parameter file (e.g., grid.gpf) and generate the corresponding grid map files

using the autogrid4 program.

4. Execution of Molecular Docking

Objective: To run the docking simulation using AutoDock Vina.
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Steps:

Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein

and ligand PDBQT files, and the coordinates of the grid box center and its dimensions.

Open a command-line terminal and navigate to the directory containing all the necessary

files.

Execute the docking run using the following command: vina --config conf.txt --log log.txt

Vina will perform the docking calculations and generate an output file (typically in PDBQT

format) containing the predicted binding poses of the ligand, ranked by their binding affinity

scores (in kcal/mol).

5. Analysis of Docking Results

Objective: To visualize and interpret the docking results.

Steps:

Load the protein PDBQT file and the docking output PDBQT file into a molecular

visualization program (e.g., PyMOL, BIOVIA Discovery Studio).

Visualize the different binding poses of the ligand within the protein's active site.

Analyze the interactions between the ligand and the protein for the best-scoring pose. This

includes identifying hydrogen bonds, hydrophobic interactions, and any other significant

non-covalent interactions.

The binding energy score provides an estimate of the binding affinity. More negative

values indicate stronger binding.

Visualizations
Molecular Docking Workflow
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Caption: Workflow for a typical molecular docking study.

Signaling Pathway Modulation
Studies have shown that 5,7-Dihydroxy-4-methylcoumarin can modulate the PI3K/AKT

signaling pathway.[1][4] In the context of melanogenesis, downregulation of this pathway by the

compound has been observed.[1] In other contexts, such as osteogenesis, it appears to

enhance osteoblast differentiation via AKT1 interaction.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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